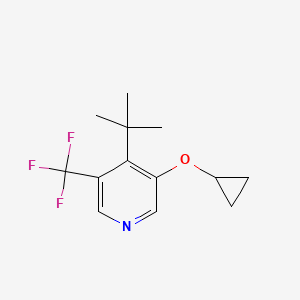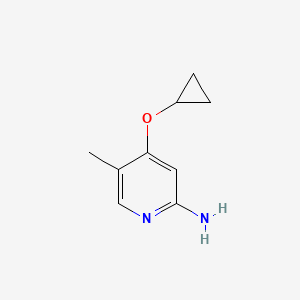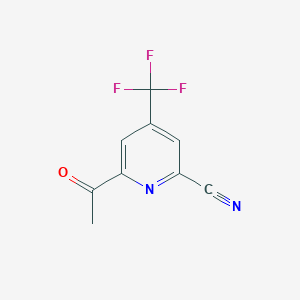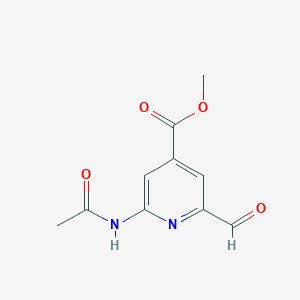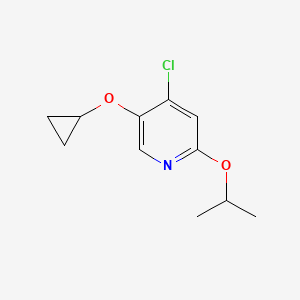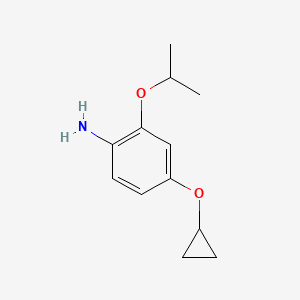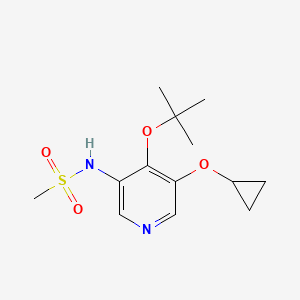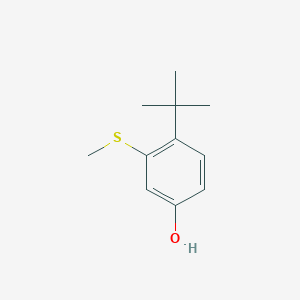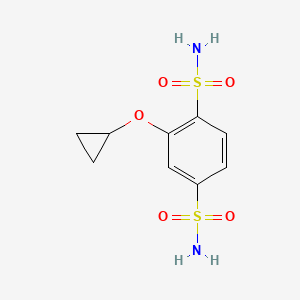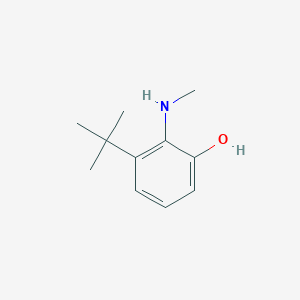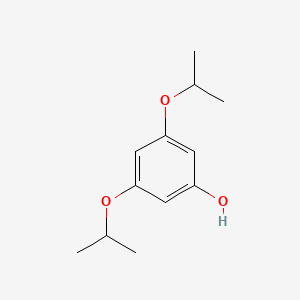
3,5-Diisopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisopropoxyphenol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
3,5-Diisopropoxyphenol can be synthesized through the alkylation of 3,5-dihydroxyphenol with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
3,5-Dihydroxyphenol+2Isopropyl iodideK2CO3,Solventthis compound+2KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
3,5-Diisopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,5-diiodoquinone.
Reduction: Formation of 3,5-dihydroxyphenol.
Substitution: Formation of halogenated derivatives like 3,5-dichlorophenol.
科学的研究の応用
3,5-Diisopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 3,5-Diisopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it a potential antioxidant. It can also interact with enzymes and proteins, affecting their function. The isopropoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
Similar Compounds
3,5-Dimethoxyphenol: Similar structure but with methoxy groups instead of isopropoxy groups.
3,5-Dichlorophenol: Contains chlorine atoms instead of isopropoxy groups.
3,5-Dihydroxyphenol: Lacks the isopropoxy groups, having hydroxyl groups instead.
Uniqueness
3,5-Diisopropoxyphenol is unique due to the presence of isopropoxy groups, which impart distinct chemical and physical properties. These groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3,5-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3 |
InChIキー |
JSLKBMQGYBRLIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=C1)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



